molecular formula C14H17N5O B7734226 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine

Cat. No.: B7734226
M. Wt: 271.32 g/mol
InChI Key: OCSYLDRRDZUXOP-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine is a compound that belongs to the class of guanidines It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a methoxyphenyl group attached to the guanidine moiety

Preparation Methods

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dimethylpyrimidine and 4-methoxyphenylamine.

    Formation of Intermediate: The 4,6-dimethylpyrimidine is reacted with a suitable reagent to introduce a guanidine group, forming an intermediate compound.

    Final Product: The intermediate is then reacted with 4-methoxyphenylamine under specific conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)guanidine can be compared with other similar compounds, such as:

    1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylguanidine: Lacks the methoxy group on the phenyl ring.

    1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-chlorophenyl)guanidine: Contains a chlorine atom instead of a methoxy group on the phenyl ring.

    1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-nitrophenyl)guanidine: Contains a nitro group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSYLDRRDZUXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34747-52-9
Record name N-(4,6-Dimethyl-2-pyrimidinyl)-N′-(4-methoxyphenyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34747-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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